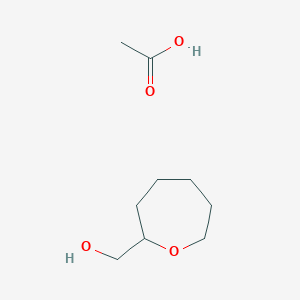
Lead;platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead;platinum is a compound that combines the properties of lead and platinum. Lead is a heavy metal known for its high density and malleability, while platinum is a precious metal renowned for its resistance to corrosion and catalytic properties. The combination of these two metals results in a compound with unique characteristics that are valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of lead;platinum compounds typically involves the reaction of lead salts with platinum salts under controlled conditions. One common method is the co-precipitation technique, where lead nitrate and platinum chloride are dissolved in water and then precipitated using a reducing agent such as sodium borohydride. The resulting precipitate is filtered, washed, and dried to obtain the this compound compound.
Industrial Production Methods
In industrial settings, this compound compounds are often produced through electrochemical methods. This involves the electroplating of lead and platinum onto a substrate, followed by annealing to form a homogeneous compound. The process parameters, such as temperature, current density, and electrolyte composition, are carefully controlled to ensure the desired properties of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lead;platinum compounds undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxide and platinum oxide.
Reduction: The compound can be reduced back to its metallic form using reducing agents like hydrogen gas.
Substitution: this compound can participate in substitution reactions where one of the metals is replaced by another metal or ligand.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or sodium borohydride in an aqueous solution.
Substitution: Metal salts or ligands in an appropriate solvent.
Major Products Formed
Oxidation: Lead oxide and platinum oxide.
Reduction: Metallic lead and platinum.
Substitution: New metal or ligand complexes with lead or platinum.
Wissenschaftliche Forschungsanwendungen
Lead;platinum compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Investigated for their potential use in biological imaging and as contrast agents in medical diagnostics.
Medicine: Studied for their anticancer properties, particularly in targeting and destroying cancer cells.
Industry: Employed in the production of high-performance materials and coatings due to their excellent mechanical and chemical properties.
Wirkmechanismus
The mechanism by which lead;platinum compounds exert their effects involves several molecular targets and pathways:
Catalytic Activity: The compound’s catalytic properties are due to the presence of platinum, which facilitates various chemical reactions by lowering the activation energy.
Anticancer Activity: this compound compounds can bind to DNA and disrupt its replication, leading to cell death. This is particularly useful in targeting cancer cells.
Imaging and Diagnostics: The high atomic number of lead and platinum makes these compounds effective in enhancing contrast in imaging techniques.
Vergleich Mit ähnlichen Verbindungen
Lead;platinum compounds can be compared with other similar compounds, such as:
Lead;gold: Similar in terms of density and malleability but lacks the catalytic properties of platinum.
Platinum;iridium: Both are precious metals with excellent catalytic properties, but iridium is more resistant to corrosion.
Lead;titanium: Titanium adds strength and corrosion resistance but does not have the catalytic properties of platinum.
List of Similar Compounds
- Lead;gold
- Platinum;iridium
- Lead;titanium
This compound stands out due to its unique combination of high density, malleability, and catalytic properties, making it valuable in a wide range of applications.
Eigenschaften
CAS-Nummer |
56780-50-8 |
|---|---|
Molekularformel |
PbPt |
Molekulargewicht |
402 g/mol |
IUPAC-Name |
lead;platinum |
InChI |
InChI=1S/Pb.Pt |
InChI-Schlüssel |
JGLNNORWOWUYFX-UHFFFAOYSA-N |
Kanonische SMILES |
[Pt].[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14640666.png)
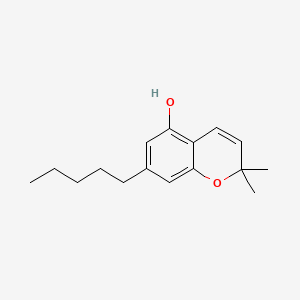

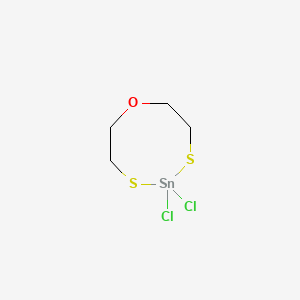
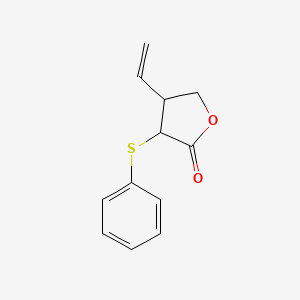
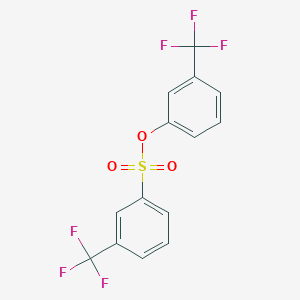
![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)
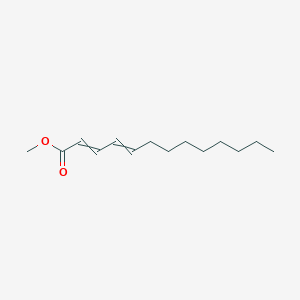
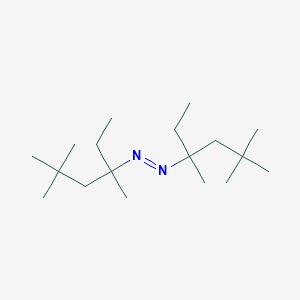

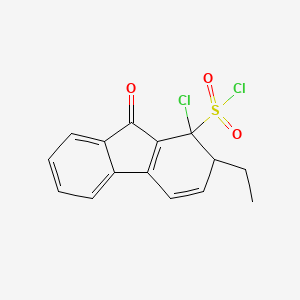
![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)
![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
